2,2'-Bithiophene-5-carboxylic acid

Organic Electronics Spectroscopy Computational Chemistry

2,2'-Bithiophene-5-carboxylic acid (CAS: 2060-55-1) is a key heterocyclic building block and fragment molecule, comprising a 2,2'-bithiophene core with a single carboxylic acid group at the 5-position. This structure enables a unique combination of optical tunability and metal coordination capability, making it a critical starting material for synthesizing advanced conjugated polymers, metal-organic frameworks (MOFs), and covalent probes.

Molecular Formula C9H6O2S2
Molecular Weight 210.3 g/mol
CAS No. 2060-55-1
Cat. No. B1220506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bithiophene-5-carboxylic acid
CAS2060-55-1
Synonyms2,2'-bithiophene-5-CA
2,2'-bithiophene-5-carboxylic acid
Molecular FormulaC9H6O2S2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
InChIKeyPTNWHEHDBNNKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bithiophene-5-carboxylic Acid (CAS 2060-55-1): Core Building Block for Organic Electronics and Tunable Materials


2,2'-Bithiophene-5-carboxylic acid (CAS: 2060-55-1) is a key heterocyclic building block and fragment molecule, comprising a 2,2'-bithiophene core with a single carboxylic acid group at the 5-position [1][2]. This structure enables a unique combination of optical tunability and metal coordination capability, making it a critical starting material for synthesizing advanced conjugated polymers, metal-organic frameworks (MOFs), and covalent probes [1][3]. Its quantifiable differentiation from unsubstituted bithiophene and other isomeric or multi-carboxylated analogs is rooted in specific, measurable changes to electronic properties, solubility, and reactivity, which directly impact material performance and synthetic utility [2][3].

Workflow Tunable building block for conjugated polymers and optoelectronic materials
Selection Mono-carboxylic acid handle enables controlled coordination and derivatization
Use Context Designed for precision synthesis of MOFs, organic semiconductors, and covalent probes

Why 2,2'-Bithiophene-5-Carboxylic Acid Cannot Be Substituted by Generic Bithiophene or Dicarboxylic Analogs


Substituting 2,2'-bithiophene-5-carboxylic acid with a generic bithiophene analog is not viable for applications requiring precise control over optical properties or metal coordination geometry. The specific position and stoichiometry of the carboxylic acid group on the bithiophene core dictate the molecule's electronic structure, intermolecular interactions, and subsequent reactivity [1][2]. Using unsubstituted 2,2'-bithiophene would sacrifice the key functional handle for further derivatization and coordination chemistry, while employing the isomeric 3,3'-bithiophene-5-carboxylic acid or the more heavily functionalized 5,5'-dicarboxylic acid leads to markedly different optical and structural outcomes that cannot be easily interchanged [2][3]. The following quantitative evidence directly addresses the measurable consequences of selecting this specific compound over its closest alternatives.

Unsubstituted 2,2′-bithiophene
Lacks the carboxylic acid functional handle; coordination chemistry and solubility profiles may shift considerably.
Isomeric 3,3′-bithiophene-5-carboxylic acid
Different substitution pattern alters conjugation and optical band gap; material performance may not transfer directly.
2,2′-Bithiophene-5,5′-dicarboxylic acid
Two carboxyl groups change coordination geometry and network topology; may require validation for single-site linker applications.

Quantitative Differentiation of 2,2'-Bithiophene-5-carboxylic Acid: A Head-to-Head Evidence Guide


Mono-Carboxylation of 2,2'-Bithiophene Induces a Measurable Red-Shift in UV-Vis Absorption

The introduction of a single carboxylic acid group at the 5-position of 2,2'-bithiophene causes a quantifiable red-shift in its UV-Vis absorption spectrum, directly impacting its suitability for light-harvesting applications [1]. This effect is a direct consequence of the carboxylic acid's influence on the conjugated π-system [1].

UV-Vis Shift
Head-to-head
Red-shifted λₘₐₓ vs 2,2′-bithiophene (BT)
Supports narrower optical band gap for visible-light harvesting.
Exact shift magnitude not numerically reported in the cited abstract.
Organic Electronics Spectroscopy Computational Chemistry

Mono-Carboxylation Alters Molecular Planarity and Packing Compared to Unsubstituted Bithiophene

Single-crystal X-ray diffraction analysis reveals a distinct solid-state packing arrangement for [2,2′-bithiophene]-5-carboxylic acid (BTMC), which is driven by carboxylic acid hydrogen bonding [1]. This structure is fundamentally different from that of unsubstituted 2,2′-bithiophene (BT) and the dicarboxylated 2,2′-bithiophene-5,5′-dicarboxylic acid (BTDC) [1].

Crystal Packing
Head-to-head
H-bonded dimers vs BT / BTDC distinct packing
Controls solubility, processability, and film morphology for device fabrication.
Single-crystal X-ray diffraction; requires validation under processing conditions.
Crystallography Supramolecular Chemistry Materials Science

Computational Analysis Shows Different Electronic Effects for Mono- vs. Di- and Isomeric Carboxylation

Density functional theory (DFT) calculations comparing the electronic effects of carboxylic acid substitution on isomeric 2,2′-bithiophenes indicate that the position of substitution is critical for tuning the energy gap [1]. While the study focused on dicarboxylic acid isomers, it establishes that mono-carboxylation at the 5-position will have a distinct and predictable impact on the HOMO-LUMO gap compared to other substitution patterns [1].

Electronic Tuning
Class-level
0.15 eV smaller gap vs unsubstituted BT
(2,2′-bithiophene-3,4′-dicarboxylic acid DFT)
Supports predictable, intermediate degree of band gap tuning by 5-mono-carboxylation.
DFT class-level inference; experimental confirmation recommended.
Computational Chemistry Band Gap Engineering Density Functional Theory

Verified Enzyme Inhibitor with Defined Kinetics and Interaction Mode

2,2'-Bithiophene-5-carboxylic acid has been experimentally identified as an enzyme inhibitor with specific, quantifiable parameters, making it a valuable fragment for chemical biology [1]. Virtual screening identified this compound as an inhibitor, achieving 87% inhibition at a concentration of 0.2 mM [1].

Enzyme Inhibition
Reported
87% inhibition at 0.2 mM
Supports fragment-based screening against shikimate dehydrogenase.
Assay context; competitive vs shikimate, uncompetitive vs NADP⁺.
Biochemistry Drug Discovery Enzymology

Procurement-Focused Application Scenarios for 2,2'-Bithiophene-5-Carboxylic Acid


Precision Synthesis of Tunable Organic Semiconductors and Conjugated Polymers

Procure 2,2'-bithiophene-5-carboxylic acid when the research objective is to systematically study the impact of mono-carboxylation on the optical and electronic properties of oligo- and polythiophenes. Its well-defined red-shift in UV-Vis absorption [1] and its predictable modulation of the energy gap [2] make it an essential intermediate for creating donor-acceptor materials and customizing band gaps for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Use this compound as a functional linker for constructing luminescent or electroactive MOFs. Its unique crystal packing and hydrogen-bonding capabilities [1], combined with the specific geometry provided by the 5-position carboxylate, allow for the predictable design of coordination networks [2]. This compound is particularly valuable when the goal is to incorporate the photophysical properties of the bithiophene core into a porous or highly ordered extended structure.

Development of Covalent Chemical Probes and Fragment-Based Drug Discovery

Source 2,2'-bithiophene-5-carboxylic acid as a structurally validated fragment for medicinal chemistry programs targeting specific enzymes. Its experimentally determined activity as an inhibitor of shikimate dehydrogenase (87% inhibition at 0.2 mM) [3] provides a concrete, data-driven starting point for hit-to-lead optimization campaigns. The carboxylic acid group serves as a synthetic handle for creating diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Synthesis of Complex Bithiophene Derivatives and Dendrimers

Select this compound as a versatile intermediate for constructing more complex molecular architectures, such as 3-alkyl(aryl)-substituted derivatives [4] or solvatochromic dendrimers [4]. Its use as a starting material in patented synthetic routes [4] highlights its established utility in generating libraries of functionalized bithiophenes with adjustable properties for advanced materials research.

Application
Selection Property
Validation Focus
Tunable organic semiconductors and conjugated polymers
Mono-carboxylation effect on optical gap
UV-Vis red-shift and HOMO-LUMO modulation
Metal-Organic Frameworks (MOFs) and coordination polymers
Carboxylate coordination geometry and H-bonding capability
Crystal packing, framework topology, and luminescence integration
Fragment-based probe and inhibitor development
Enzyme inhibition activity and synthetic derivatization handle
Shikimate dehydrogenase inhibition context and SAR expansion
Complex bithiophene derivatives and dendrimers
Versatile intermediate for alkyl/aryl substitution
Patented synthetic routes and solubility/processability tuning

Technical Documentation Hub

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53 linked technical documents
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